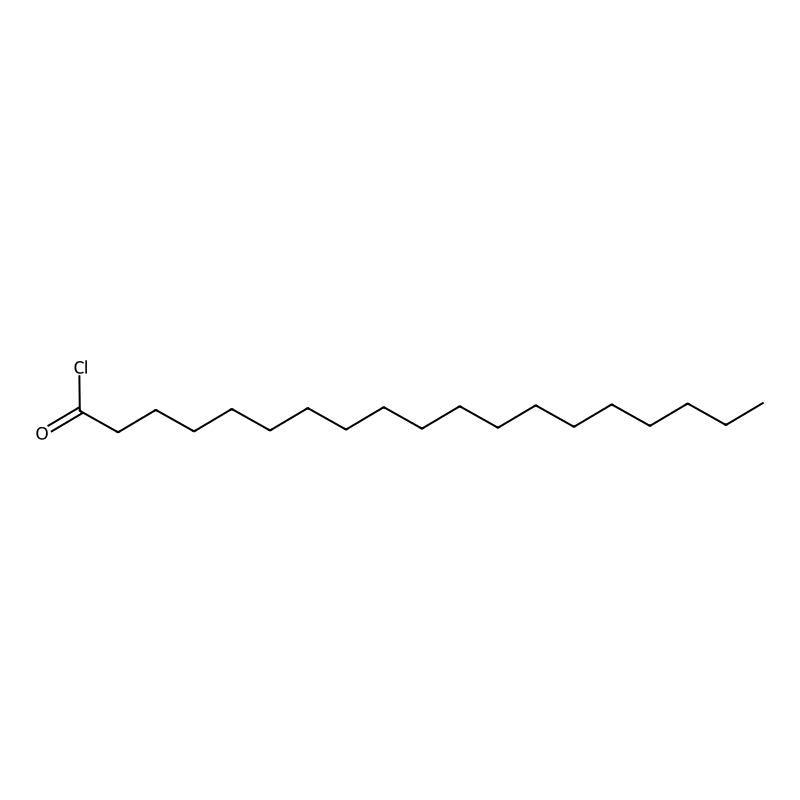

Nonadecanoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Nonadecanoyl chloride, with the chemical formula CHClO and CAS number 59410-47-8, is an acyl chloride derived from nonadecanoic acid. This compound is characterized by a long hydrophobic hydrocarbon chain, making it a member of the fatty acyl chlorides. It typically appears as a colorless to pale yellow liquid and has a distinct odor. Nonadecanoyl chloride is known for its reactivity due to the presence of the acyl chloride functional group, which makes it useful in various organic synthesis applications .

- Nonadecanoyl chloride is likely to be irritating to the skin, eyes, and respiratory system due to its reactive acyl chloride group [].

- It may be harmful if swallowed or inhaled [].

- Standard laboratory safety practices for handling organic chemicals should be followed when working with nonadecanoyl chloride, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

Nonadecanoyl-L-carnitine

This fatty acid ester plays a role in mitochondrial metabolism and is being investigated for its potential impact on various health conditions, including:

- Carnitine deficiency: Nonadecanoyl-L-carnitine is structurally similar to natural carnitine, and researchers are studying its potential as a therapeutic option for individuals with carnitine deficiency diseases [].

- Metabolic disorders: Nonadecanoyl-L-carnitine's role in mitochondrial function makes it a potential target for research on metabolic disorders like fatty liver disease and diabetes [].

It's important to note that these are currently ongoing research areas, and the therapeutic potential of Nonadecanoyl-L-carnitine needs further investigation.

Long-chain Acyl Chlorides

Nonadecanoyl chloride can be used as a starting material for the synthesis of other long-chain acyl chlorides, which are valuable building blocks in organic synthesis. These long-chain acyl chlorides can be used to create various research-relevant molecules, such as:

- Pharmaceuticals: Long-chain acyl chlorides can be used to synthesize complex molecules with potential therapeutic applications [].

- Functional materials: These acyl chlorides can be employed in the development of functional materials like liquid crystals and polymers with specific properties [].

Chemical modification of biomolecules

Nonadecanoyl chloride can be used to introduce a nonadecanoyl group (a long, saturated fatty acid chain) to biomolecules through acylation reactions. This modification can be used to study the impact of such changes on the biomolecule's properties and function [].

- Hydrolysis: Nonadecanoyl chloride reacts with water to form nonadecanoic acid and hydrochloric acid:

- Reaction with Alcohols: It reacts with alcohols to produce esters:

- Formation of Amides: Nonadecanoyl chloride can react with amines to form amides:

These reactions highlight the compound's utility in organic synthesis, particularly in forming esters and amides .

Nonadecanoyl chloride can be synthesized through various methods:

- From Nonadecanoic Acid: The most common method involves the reaction of nonadecanoic acid with thionyl chloride or oxalyl chloride, which converts the carboxylic acid into the corresponding acyl chloride.

- Via Acid Chloride Synthesis: Another method includes reacting nonadecanol with phosphorus pentachloride, which also yields nonadecanoyl chloride.

These methods are well-documented in organic chemistry literature and are commonly employed in laboratory settings .

Nonadecanoyl chloride finds applications in several areas:

- Organic Synthesis: It serves as a reagent for synthesizing fatty acid derivatives, esters, and amides.

- Pharmaceuticals: Its derivatives may have potential uses in drug development due to their ability to modify biological molecules.

- Surface Chemistry: Used in surface modification processes to enhance hydrophobic properties of materials.

The versatility of nonadecanoyl chloride makes it a valuable compound in both academic research and industrial applications .

Nonadecanoyl chloride is similar to other long-chain fatty acyl chlorides. Here are a few comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Tridecanoyl Chloride | CHClO | Shorter carbon chain |

| Pentadecanoyl Chloride | CHClO | Intermediate carbon chain |

| Heptadecanoyl Chloride | CHClO | Closer structural similarity |

Uniqueness of Nonadecanoyl Chloride: The unique aspect of nonadecanoyl chloride lies in its longer carbon chain (nineteen carbons), which can influence its physical properties such as melting point, boiling point, and solubility compared to shorter chain fatty acyl chlorides. This characteristic may also affect its reactivity and applications in organic synthesis .

Acyl chlorides, first systematically studied in the 19th century, emerged as pivotal intermediates for synthesizing esters, amides, and anhydrides. Nonadecanoyl chloride, a C₁₉ saturated fatty acid chloride, gained prominence in the mid-20th century alongside advances in lipid chemistry. Early syntheses relied on thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert nonadecanoic acid into its corresponding chloride. Notably, Cason et al. (1949) demonstrated its utility in forming nonadecanamide via reaction with ammonia in dioxane, establishing foundational methodologies for long-chain acylations.

Significance in Contemporary Organic Synthesis

Nonadecanoyl chloride’s 17-carbon alkyl chain and reactive carbonyl chloride group make it indispensable for:

- Lipid Modification: Introducing hydrophobic chains into glycolipids and sphingolipids, critical for membrane mimicry and drug delivery systems.

- Polymer Science: Serving as a monomer for polyesters and polyamides, enhancing thermal stability in materials.

- Pharmaceutical Intermediates: Synthesizing prodrugs or modifying bioactive molecules to improve bioavailability.

Its high boiling point (359.1°C) and low water solubility facilitate reactions in non-polar solvents, minimizing hydrolysis.

Industrial Production Approaches

Industrial production of nonadecanoyl chloride predominantly employs established chlorinating agents under controlled conditions to ensure high conversion rates and product purity . The most widely adopted industrial approach involves the reaction of nonadecanoic acid with thionyl chloride in the presence of dichloromethane as solvent, operating at temperatures between 70-80°C . This method achieves conversion rates of 95-98% with reaction times of 2-4 hours [30].

The industrial process typically begins with the preparation of a solution containing nonadecanoic acid and a catalytic amount of dimethylformamide in dichloromethane . Thionyl chloride is then added in stoichiometric excess, typically at a 1:2 molar ratio relative to the carboxylic acid [4]. The reaction proceeds through a well-established mechanism where the carbonyl oxygen of the carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur center of thionyl chloride [11].

Large-scale production facilities employ continuous processing systems with temperature control maintained between 70-80°C and atmospheric pressure conditions [30]. The reaction generates sulfur dioxide and hydrogen chloride as gaseous byproducts, which are captured and processed through scrubbing systems to minimize environmental impact [7]. Product purification is achieved through fractional distillation under reduced pressure, yielding nonadecanoyl chloride with purity exceeding 99% [30].

An alternative industrial approach utilizes phosphorus trichloride as the chlorinating agent, particularly advantageous for large-scale operations due to its cost-effectiveness [30]. This method operates at temperatures ranging from 60-120°C with reaction times of 3-6 hours, achieving conversion rates of 80-90% [30]. The process generates phosphorous acid as a byproduct, which requires separation through thin film distillation techniques [30].

Laboratory-Scale Synthesis Methods

Laboratory synthesis of nonadecanoyl chloride employs various chlorinating reagents, with selection based on specific requirements including reaction scale, desired purity, and available equipment [4]. The most commonly employed methods utilize thionyl chloride and oxalyl chloride due to their reliability and established protocols [9].

Thionyl Chloride-Mediated Synthesis

Thionyl chloride represents the most frequently employed reagent for laboratory-scale synthesis of nonadecanoyl chloride [11]. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxyl group of nonadecanoic acid is replaced by chlorine [10]. The typical experimental procedure involves dissolving nonadecanoic acid in anhydrous dichloromethane, followed by dropwise addition of thionyl chloride under nitrogen atmosphere .

The mechanism begins with nucleophilic attack by the carbonyl oxygen of nonadecanoic acid on the sulfur center of thionyl chloride, forming a chlorosulfite intermediate [11]. Subsequent nucleophilic attack by chloride ion at the carbonyl carbon results in formation of a tetrahedral intermediate, which collapses with elimination of sulfur dioxide and chloride ion [11]. The final step involves deprotonation by chloride ion to yield the desired nonadecanoyl chloride [11].

Optimal reaction conditions involve maintaining temperatures between 70-80°C with reaction times of 2-4 hours . The use of catalytic amounts of dimethylformamide enhances reaction rates and improves yields to 85-95% [29]. The reaction is driven to completion by the evolution of gaseous byproducts, sulfur dioxide and hydrogen chloride, which renders the process irreversible [11].

Purification of the crude product involves removal of excess thionyl chloride and solvent under reduced pressure, followed by fractional distillation [4]. The resulting nonadecanoyl chloride exhibits high purity and can be stored under anhydrous conditions for extended periods .

Oxalyl Chloride-Based Protocols

Oxalyl chloride provides an alternative approach for nonadecanoyl chloride synthesis, particularly favored for its mild reaction conditions and high selectivity [9]. The reaction proceeds at temperatures between 0-25°C, significantly lower than thionyl chloride-mediated processes [28]. This method achieves yields of 90-97% with reaction times of 30-60 minutes [9] [28].

The experimental protocol involves dissolving nonadecanoic acid in dichloromethane at 0°C, followed by dropwise addition of oxalyl chloride and catalytic dimethylformamide [28]. The reaction mixture is stirred at room temperature until complete conversion is achieved, as monitored by the cessation of gas evolution [28]. The byproducts include carbon dioxide, carbon monoxide, and hydrogen chloride, which are evolved as gases [9].

The mechanism involves formation of a mixed anhydride intermediate through nucleophilic attack of the carboxylic acid on oxalyl chloride [9]. Subsequent intramolecular rearrangement and elimination of carbon dioxide and carbon monoxide yields the desired acyl chloride [9]. The mild conditions prevent decomposition of sensitive functional groups and minimize side reactions [23].

Product isolation requires removal of volatile byproducts and excess reagents under reduced pressure [28]. The resulting nonadecanoyl chloride can be used directly in subsequent reactions or purified through simple distillation [28]. This method is particularly advantageous for synthesis of unsaturated fatty acid chlorides where harsh conditions might cause isomerization or polymerization [12].

Recent Advances in Synthetic Protocols

Recent developments in nonadecanoyl chloride synthesis have focused on improving reaction efficiency, reducing environmental impact, and developing novel synthetic approaches [17] [23]. Significant advances include the development of bis(trichloromethyl) carbonate protocols, palladium-catalyzed hydrochlorocarbonylation, and microwave-assisted synthesis methods [17] [37].

The bis(trichloromethyl) carbonate method, developed in 2019, provides a phosgene-free alternative for acyl chloride synthesis [17]. This approach utilizes bis(trichloromethyl) carbonate with catalytic dimethylformamide under mild conditions at 25-50°C [17]. The reaction yields range from 75-85% with reaction times of 4-6 hours [17]. The method generates chloroform and carbon dioxide as byproducts, which are easily removed under reduced pressure [32].

Palladium-catalyzed hydrochlorocarbonylation represents a revolutionary approach that directly converts alkenes to acyl chlorides without requiring pre-formed carboxylic acids [37]. This method employs palladium catalysts with carbon monoxide and chlorosilane as hydrogen chloride source [37]. The process achieves yields of 80-95% and has been successfully demonstrated at pilot scale [37]. The reaction proceeds through a palladium hydride pathway with carbon monoxide promoting reductive elimination of the acyl-palladium-chloride intermediate [37].

Microwave-assisted synthesis has emerged as an energy-efficient approach, reducing reaction times from hours to minutes while maintaining high yields of 85-92% . This method employs conventional chlorinating agents under microwave irradiation, providing rapid heating and enhanced reaction rates . The approach is particularly suitable for small-scale synthesis and rapid optimization studies .

Trichloroacetonitrile combined with triphenylphosphine represents another recent advancement, enabling room temperature synthesis with yields of 90-97% [23]. This method provides exceptional selectivity and mild reaction conditions, making it suitable for sensitive substrates [23]. The reaction proceeds through activation of the carboxylic acid by formation of a phosphonium intermediate [23].

Comparative Analysis of Synthesis Routes

Comprehensive evaluation of synthetic approaches reveals distinct advantages and limitations for each method, influencing selection based on specific requirements [25] [27]. The following analysis compares major synthetic routes based on yield, reaction conditions, cost, and practical considerations [12] [26].

| Method | Yield (%) | Reaction Temperature (°C) | Reaction Time (hours) | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | 85-95 | 70-80 | 2-4 | SO₂ + HCl | High yield, mild conditions | Toxic gases evolved |

| Oxalyl Chloride ((COCl)₂) | 90-97 | 37-50 | 0.5-1 | CO₂ + CO + HCl | Fast reaction, high selectivity | Expensive reagent |

| Phosphorus Trichloride (PCl₃) | 80-90 | 60-120 | 3-6 | H₃PO₃ | Scalable, cost-effective | Difficult purification |

| Phosphorus Pentachloride (PCl₅) | 85-92 | 25-40 | 1-2 | POCl₃ + HCl | Room temperature reaction | Corrosive byproducts |

| Bis(trichloromethyl) carbonate (BTC) | 75-85 | 25-50 | 4-6 | CHCl₃ + CO₂ | Phosgene-free alternative | Multiple steps required |

Thionyl chloride emerges as the most widely adopted method due to its reliability and high yields [11]. The reaction conditions are relatively mild, and the gaseous byproducts drive the reaction to completion [11]. However, the evolution of toxic gases requires proper ventilation and safety precautions [7].

Oxalyl chloride offers superior selectivity and rapid reaction rates, making it ideal for sensitive substrates [9]. The mild reaction conditions prevent side reactions and decomposition [12]. The primary limitation is the higher cost compared to other chlorinating agents [25].

Phosphorus-based methods provide cost-effective alternatives for large-scale synthesis [30]. Phosphorus trichloride is particularly suitable for industrial applications due to its scalability [30]. However, the liquid byproduct phosphorous acid requires additional separation steps [30].

The bis(trichloromethyl) carbonate method offers environmental advantages by avoiding phosgene-related reagents [32]. This approach provides a safer alternative for laboratory synthesis, though yields are generally lower than conventional methods [17].

Industrial scale considerations favor thionyl chloride and phosphorus trichloride methods due to their established protocols and cost-effectiveness [30]. Laboratory applications often employ oxalyl chloride for its convenience and mild conditions [28]. Specialized applications may benefit from newer methods such as trichloroacetonitrile/triphenylphosphine for sensitive substrates [23].

Green Chemistry Approaches to Nonadecanoyl Chloride Synthesis

Environmental sustainability has driven development of green chemistry approaches that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents [14] [18]. These methods focus on improving atom economy, utilizing renewable feedstocks, and developing catalytic processes [19].

| Method | Environmental Impact | Energy Efficiency | Waste Generation | Yield (%) | Commercial Viability |

|---|---|---|---|---|---|

| Enzymatic Acylation | Low | High | Minimal | 70-85 | Research stage |

| Silylation-Chlorination | Moderate | Moderate | Low | 80-90 | Limited |

| Microwave-Assisted Synthesis | Low | Very High | Low | 85-92 | Emerging |

| Solvent-Free Conditions | Very Low | High | Minimal | 75-88 | Developing |

| Ionic Liquid Catalysis | Low | Moderate | Low | 78-85 | Research stage |

Enzymatic acylation represents the most environmentally benign approach, utilizing lipases to catalyze acyl chloride formation under mild conditions [18]. This method operates at ambient temperature with minimal waste generation [18]. However, yields are generally lower than chemical methods, and the approach remains in research stages [18].

Silylation-chlorination protocols involve initial silylation of the carboxylic acid followed by chlorination with mild reagents [16]. This two-step process provides good yields of 80-90% while reducing the use of harsh chlorinating agents [16]. The method is particularly suitable for unsaturated fatty acids where harsh conditions might cause degradation [16].

Microwave-assisted synthesis offers exceptional energy efficiency by providing rapid heating and reduced reaction times . This approach can be combined with conventional chlorinating agents to achieve yields of 85-92% while significantly reducing energy consumption . The method is gaining acceptance for small-scale synthesis applications .

Solvent-free conditions eliminate the need for organic solvents, reducing environmental impact and simplifying product isolation [19]. These methods typically involve neat reactions between the carboxylic acid and chlorinating agent [19]. Yields range from 75-88%, and the approach is particularly suitable for solid carboxylic acids [19].

Ionic liquid catalysis employs environmentally benign ionic liquids as both solvent and catalyst [14]. This approach provides good selectivity and enables easy product separation [14]. However, the technology remains in development stages, and the cost of ionic liquids limits commercial application [14].

The development of continuous flow processes represents another green chemistry advancement [17]. These systems provide better heat and mass transfer, enabling more precise control of reaction conditions [17]. Flow chemistry reduces waste generation and improves safety by minimizing the inventory of hazardous materials [17].

Nucleophilic Acyl Substitution Reactions

Nonadecanoyl chloride, as a representative long-chain acyl chloride with the molecular formula C₁₉H₃₇ClO, exhibits characteristic nucleophilic acyl substitution behavior typical of acid chlorides. The compound demonstrates exceptionally high reactivity toward nucleophiles due to the combined effects of carbonyl polarization and the strong electron-withdrawing nature of the chlorine substituent.

The fundamental mechanism governing nucleophilic acyl substitution in nonadecanoyl chloride follows the canonical addition-elimination pathway. The carbonyl carbon, rendered highly electrophilic through the inductive effects of both the oxygen and chlorine atoms, becomes susceptible to nucleophilic attack. The polarization of the carbonyl bond creates a partial positive charge on the carbon atom, with the magnitude of this charge being significantly enhanced by the electronegative chlorine substituent.

Tetrahedral Intermediates in Substitution Pathways

The formation of tetrahedral intermediates represents a critical mechanistic feature in the nucleophilic acyl substitution reactions of nonadecanoyl chloride. Upon nucleophilic attack at the carbonyl carbon, the trigonal planar geometry of the carbonyl center transforms to a tetrahedral configuration, creating a high-energy intermediate that serves as the pivotal species in the reaction pathway.

The tetrahedral intermediate formation occurs through a well-defined sequence of electronic reorganizations. Initial nucleophilic attack involves the donation of an electron pair from the nucleophile to the electrophilic carbonyl carbon, simultaneously causing the π-electrons of the carbonyl bond to relocate onto the oxygen atom. This process generates a negatively charged oxygen center and establishes the tetrahedral geometry around the central carbon atom.

The stability of the tetrahedral intermediate is governed by several structural factors. The electron-withdrawing chlorine substituent provides significant stabilization through inductive effects, dispersing the negative charge that develops on the oxygen atom during intermediate formation. Additionally, the long alkyl chain of nonadecanoyl chloride can influence the stability through conformational effects and potential intramolecular interactions.

Computational studies have demonstrated that the tetrahedral intermediate represents a genuine energy minimum on the reaction coordinate for most nucleophilic acyl substitution reactions involving acyl chlorides. The intermediate exhibits characteristic bond lengths, with the carbon-nucleophile distance typically ranging from 1.4 to 1.6 Ångströms, while the carbon-chlorine bond elongates to approximately 1.8 to 2.0 Ångströms, reflecting the weakening of this bond in preparation for subsequent elimination.

The collapse of the tetrahedral intermediate occurs through elimination of the chloride leaving group, accompanied by regeneration of the carbonyl double bond. This elimination process is thermodynamically favorable due to the excellent leaving group ability of chloride ion and the restoration of the stable carbonyl functionality.

Solvent Effects on Reaction Mechanisms

The mechanistic pathway and kinetics of nucleophilic acyl substitution reactions involving nonadecanoyl chloride exhibit profound sensitivity to solvent environment. Solvent effects manifest through multiple pathways, including stabilization of charged intermediates, modulation of nucleophile reactivity, and influence on leaving group departure.

Polar protic solvents, exemplified by water and alcohols, exert complex effects on the reaction mechanism. These solvents can stabilize both the nucleophile and the leaving group through hydrogen bonding interactions, leading to competing influences on reaction rates. The hydrogen bonding capability of protic solvents tends to diminish nucleophile reactivity by encapsulating the nucleophilic species in a solvation shell, effectively reducing its availability for attack on the carbonyl center.

Conversely, polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance nucleophile reactivity by preferentially solvating cations while leaving anions relatively unsolvated. This differential solvation effect results in increased nucleophilicity and correspondingly faster reaction rates. The dielectric properties of these solvents also facilitate the stabilization of polar transition states and intermediates without diminishing nucleophile reactivity.

Nonpolar solvents present unique challenges for nucleophilic acyl substitution reactions due to their limited ability to stabilize charged species. In such environments, the reaction mechanism may shift toward more concerted pathways, with reduced lifetime of ionic intermediates. The solvent viscosity and coordination properties can also influence the reaction kinetics, particularly for reactions involving bulky nucleophiles or substrates with extensive alkyl chains like nonadecanoyl chloride.

Catalytic Influences on Reaction Kinetics

The kinetics of nucleophilic acyl substitution reactions involving nonadecanoyl chloride can be significantly enhanced through the application of appropriate catalysts. Two primary catalytic systems have demonstrated particular effectiveness: dimethylformamide-mediated catalysis and pyridine-based transformations.

DMF Catalysis Mechanisms

Dimethylformamide functions as a highly effective catalyst in acyl chloride transformations through the formation of reactive intermediates that facilitate nucleophilic substitution. The catalytic mechanism involves the initial formation of an imidoyl chloride intermediate, commonly referred to as the Vilsmeier reagent, through the interaction of dimethylformamide with the acyl chloride substrate.

The mechanism initiates with nucleophilic attack by the oxygen atom of dimethylformamide on the carbonyl carbon of nonadecanoyl chloride. This interaction leads to the formation of a tetrahedral intermediate, which subsequently undergoes reorganization to generate the activated imidoyl chloride species. The resulting intermediate exhibits enhanced electrophilicity compared to the original acyl chloride, facilitating subsequent nucleophilic attack by the desired nucleophile.

The regeneration of dimethylformamide occurs through the collapse of the second tetrahedral intermediate formed upon nucleophilic attack on the imidoyl chloride. This regenerative process ensures that dimethylformamide functions as a true catalyst, being consumed and reformed during the reaction cycle. The overall effect is a substantial enhancement in reaction rate, often by factors of 10 to 100 compared to uncatalyzed reactions.

Kinetic studies have revealed that the dimethylformamide catalysis mechanism follows a complex rate law that depends on both the concentration of the acyl chloride and the catalyst. The reaction exhibits first-order dependence on acyl chloride concentration and a mixed-order dependence on dimethylformamide concentration, reflecting the equilibrium nature of the intermediate formation step.

Pyridine-Mediated Transformations

Pyridine serves as both a nucleophilic catalyst and a base in acyl chloride transformations, operating through a mechanism distinct from that observed with dimethylformamide. The catalytic pathway involves the formation of an acylpyridinium intermediate, which exhibits substantially enhanced electrophilicity compared to the parent acyl chloride.

The mechanism commences with nucleophilic attack by the nitrogen atom of pyridine on the carbonyl carbon of nonadecanoyl chloride, forming a covalent acylpyridinium intermediate. This intermediate carries a formal positive charge on the nitrogen atom, which dramatically increases the electrophilicity of the carbonyl carbon through electronic induction. The enhanced electrophilicity renders the acylpyridinium species more reactive toward nucleophilic attack than the original acyl chloride.

Subsequent nucleophilic substitution occurs through attack of the desired nucleophile on the activated carbonyl center of the acylpyridinium intermediate. This substitution process regenerates pyridine and forms the final substitution product. The overall catalytic cycle results in significant rate enhancement, with pyridine functioning as a recyclable nucleophilic catalyst.

The effectiveness of pyridine catalysis depends critically on the electronic properties of the nucleophile and the reaction conditions. Strong nucleophiles can compete effectively with pyridine for reaction with the acyl chloride, potentially bypassing the catalytic pathway. Conversely, weaker nucleophiles benefit substantially from the activation provided by acylpyridinium intermediate formation.

Computational analyses have revealed that the pyridine-catalyzed pathway exhibits lower activation barriers compared to direct nucleophilic substitution, accounting for the observed rate enhancements. The stabilization of the transition state through charge delocalization in the acylpyridinium system contributes significantly to the catalytic effectiveness.

Theoretical Models and Computational Studies

Theoretical investigations of nonadecanoyl chloride reactivity have employed various computational methodologies to elucidate reaction mechanisms and predict reactivity patterns. Density functional theory calculations have proven particularly valuable for understanding the electronic structure and reaction energetics of these long-chain acyl chlorides.

Electronic structure calculations reveal that the molecular orbitals of nonadecanoyl chloride exhibit significant polarization, with the highest occupied molecular orbital localizing primarily on the chlorine atom and the lowest unoccupied molecular orbital exhibiting substantial contribution from the carbonyl carbon. This orbital distribution provides theoretical support for the observed reactivity patterns, confirming that nucleophilic attack occurs preferentially at the carbonyl carbon center.

Transition state geometries calculated using density functional theory methods demonstrate characteristic features consistent with experimental observations. The transition states for nucleophilic acyl substitution exhibit partial bond formation between the nucleophile and carbonyl carbon, accompanied by elongation of the carbon-chlorine bond. The calculated activation barriers correlate well with experimental reaction rates, validating the computational approaches employed.

Solvent effects have been incorporated into theoretical models through the use of continuum solvation methods and explicit solvent molecule inclusion. These studies reveal that polar solvents stabilize charged transition states and intermediates, consistent with experimental observations of enhanced reaction rates in polar media. The calculations also predict optimal solvent properties for maximizing reaction efficiency, providing guidance for experimental design.

Molecular dynamics simulations have provided insights into the conformational behavior of nonadecanoyl chloride and its influence on reactivity. The long alkyl chain exhibits significant flexibility, with conformational changes potentially affecting the accessibility of the reactive carbonyl center. These simulations suggest that conformational pre-organization may play a role in determining reaction selectivity and kinetics.

The theoretical studies have also examined the influence of substituent effects on reactivity, comparing nonadecanoyl chloride with other acyl chlorides of varying chain lengths. The results indicate that the electronic effects of the acyl chloride functionality dominate over steric effects from the alkyl chain, explaining the similar reactivity patterns observed across different chain lengths.